Cas no 81115-49-3 (1H-Indazole-6-carboxylic acid, 5-amino-)

1H-Indazole-6-carboxylic acid, 5-amino- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole-6-carboxylic acid, 5-amino-
- 5-amino-1H-indazole-6-carboxylic acid
- SCHEMBL25247945
- 5-Amino-1H-indazole-6-carboxylicacid
- EN300-6497202
- 81115-49-3
-
- Inchi: InChI=1S/C8H7N3O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
- InChI Key: JQCMNLYJSXZZPH-UHFFFAOYSA-N
- SMILES: C1=C2C=NNC2=CC(=C1N)C(=O)O
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 92Ų
1H-Indazole-6-carboxylic acid, 5-amino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM149969-1g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 95% | 1g |
$1103 | 2021-08-05 | |
Chemenu | CM149969-1g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 95% | 1g |
$1168 | 2024-07-23 | |
Enamine | EN300-6497202-0.5g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 0.5g |
$739.0 | 2023-05-25 | ||
Enamine | EN300-6497202-10.0g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 10g |
$3315.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807174-1g |
5-Amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 98% | 1g |
¥8668.00 | 2024-07-28 | |
Enamine | EN300-6497202-2.5g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 2.5g |
$1509.0 | 2023-05-25 | ||
Enamine | EN300-6497202-1.0g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 1g |
$770.0 | 2023-05-25 | ||
Enamine | EN300-6497202-0.05g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 0.05g |
$647.0 | 2023-05-25 | ||
Enamine | EN300-6497202-0.25g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 0.25g |
$708.0 | 2023-05-25 | ||
Enamine | EN300-6497202-0.1g |
5-amino-1H-indazole-6-carboxylic acid |
81115-49-3 | 0.1g |
$678.0 | 2023-05-25 |
1H-Indazole-6-carboxylic acid, 5-amino- Related Literature
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
Additional information on 1H-Indazole-6-carboxylic acid, 5-amino-
1H-Indazole-6-carboxylic acid, 5-amino- (CAS No. 81115-49-3): A Comprehensive Overview in Modern Chemical Biology
1H-Indazole-6-carboxylic acid, 5-amino- (CAS No. 81115-49-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound, characterized by a fused benzene and pyrrole ring system, serves as a crucial intermediate in the synthesis of various pharmacologically relevant molecules. The presence of both carboxylic acid and amino functional groups makes it a valuable building block for further derivatization, enabling the development of novel therapeutic agents.
The 1H-indazole core is a prominent scaffold in medicinal chemistry, known for its role in several bioactive compounds. Its structural motif is frequently encountered in natural products and synthetic drugs, contributing to its pharmacological significance. The 6-carboxylic acid moiety enhances the compound's reactivity, facilitating its incorporation into more complex molecular architectures. This feature is particularly useful in drug design, where acidic functionalities are often employed to improve solubility and binding affinity.
Recent advancements in chemical biology have highlighted the importance of 5-amino substituted indazoles in developing targeted therapies. The amino group at the 5-position provides a handle for further chemical modifications, such as coupling reactions with carboxylate groups or formation of amides. These modifications are essential for generating compounds with enhanced biological properties, including improved metabolic stability and selectivity.
One of the most compelling aspects of 1H-indazole-6-carboxylic acid, 5-amino- (CAS No. 81115-49-3) is its potential application in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating inhibitors of enzymes involved in cancer metabolism. The indazole scaffold is particularly relevant in this context, as it mimics natural substrates and interacts with biological targets with high precision.
Recent research has also explored the use of this compound in developing antimicrobial agents. The structural features of 1H-indazole and the presence of both acidic and basic functionalities make it an attractive candidate for disrupting bacterial cell wall synthesis or interfering with essential metabolic processes. Such applications are crucial in addressing the growing challenge of antibiotic resistance, where novel therapeutic strategies are urgently needed.
The 5-amino group plays a pivotal role in modulating the pharmacokinetic properties of derived compounds. By introducing this moiety, chemists can fine-tune solubility, permeability, and other key parameters that influence drug efficacy. This flexibility is particularly valuable in oncology research, where optimal pharmacokinetic profiles are essential for achieving therapeutic success.
In addition to its pharmaceutical applications, 1H-indazole-6-carboxylic acid, 5-amino- (CAS No. 81115-49-3) has shown promise in materials science. Its ability to form stable complexes with metal ions makes it useful in designing coordination polymers and supramolecular structures. These materials have potential applications in catalysis, sensors, and nanotechnology.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Advances in synthetic methodologies have made it possible to produce high-purity 1H-indazole-6-carboxylic acid, 5-amino- efficiently and cost-effectively. These improvements have democratized access to this valuable intermediate for academic and industrial researchers alike.
Future directions in the study of this compound include exploring its role in drug discovery through structure-activity relationship (SAR) studies. By systematically modifying its functional groups and studying the resulting changes in biological activity, researchers can gain deeper insights into its mechanism of action and identify new therapeutic opportunities.
Moreover, computational chemistry approaches are being increasingly employed to predict the properties and reactivity of 1H-indazole-6-carboxylic acid, 5-amino- derivatives before experimental synthesis. These computational methods can accelerate drug discovery pipelines by identifying promising candidates early on and guiding synthetic strategies.
The versatility of this compound underscores its importance as a chemical biology toolkit component. Whether used as a starting material for drug development or as a model system for studying molecular interactions, it continues to inspire innovation across multiple scientific disciplines.
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